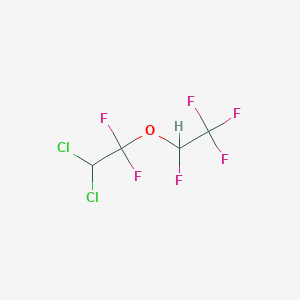
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C4H2Cl2F6O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of phenol or its alkali metal phenate with dichlorodifluoroethylene . This reaction forms 2,2-dichloro-1,1-difluoroethoxybenzene, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets and pathways. The compound can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dichloro-1,1-difluoroethoxy)propane: This compound has a similar structure but differs in its chemical properties and applications.
1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene: Another related compound with distinct chemical characteristics and uses.
Uniqueness
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinctive chemical and physical properties. These properties make it valuable for various specialized applications in research and industry.
Properties
CAS No. |
57041-65-3 |
|---|---|
Molecular Formula |
C4H2Cl2F6O |
Molecular Weight |
250.95 g/mol |
IUPAC Name |
2-(2,2-dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2Cl2F6O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
InChI Key |
RDYTUFQTFZMTJC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(OC(C(Cl)Cl)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


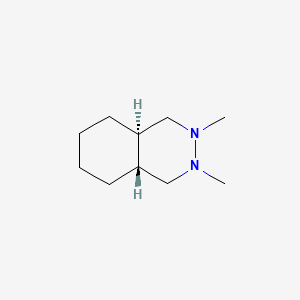
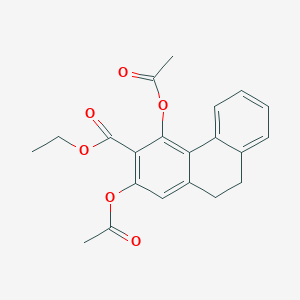
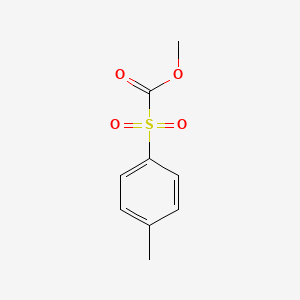

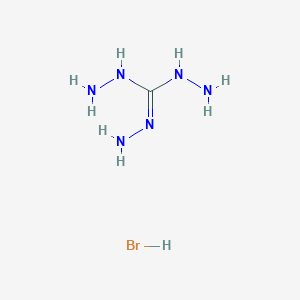
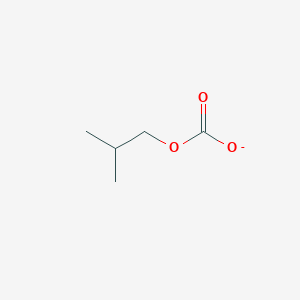
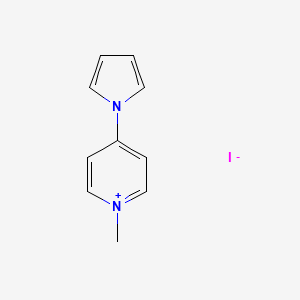


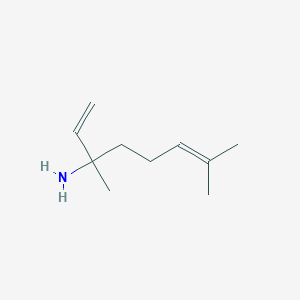
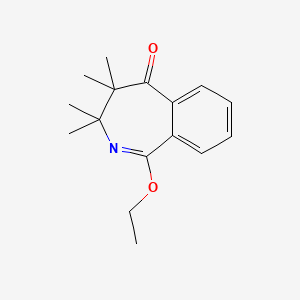
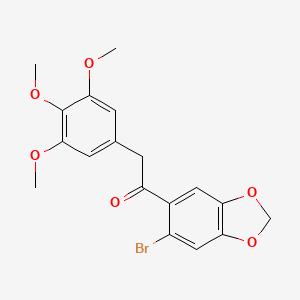
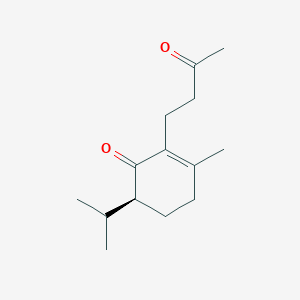
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
